Cefixime

Pharmacokinetics Tissue Penetration Oral Cephalosporin

Cefixime is an orally administered, third-generation cephalosporin antibiotic characterized by its enhanced stability against beta-lactamases and a broad spectrum of activity against Gram-negative pathogens, including Enterobacteriaceae and fastidious respiratory organisms. It is distinguished by its long elimination half-life of 3-4 hours, which is the longest among oral cephalosporins, allowing for once-daily dosing.

Molecular Formula C16H15N5O7S2
Molecular Weight 453.5 g/mol
CAS No. 79350-37-1
Cat. No. B1668832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefixime
CAS79350-37-1
SynonymsCefixime;  Cefixim;  Cefixoral;  Unixime;  Cefiximum;  Cefixima;  FR17027;  Suprax;  Trihydrate, Cefixime;  FK 027;  FK-027;  FK027;  FR 17027;  FR-17027; 
Molecular FormulaC16H15N5O7S2
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESC=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O
InChIInChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9-/t10-,14-/m1/s1
InChIKeyOKBVVJOGVLARMR-QSWIMTSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to slightly yellow solid powder.
Solubility1.04e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cefixime (CAS 79350-37-1) Procurement Guide: Third-Generation Oral Cephalosporin for Scientific and Industrial Applications


Cefixime is an orally administered, third-generation cephalosporin antibiotic characterized by its enhanced stability against beta-lactamases and a broad spectrum of activity against Gram-negative pathogens, including Enterobacteriaceae and fastidious respiratory organisms [1]. It is distinguished by its long elimination half-life of 3-4 hours, which is the longest among oral cephalosporins, allowing for once-daily dosing [2]. Unlike many other oral cephalosporins, cefixime is absorbed as an active drug and is not a prodrug, which simplifies its pharmacokinetic profile [2]. Its primary mechanism of action involves binding to penicillin-binding proteins (PBPs), thereby inhibiting bacterial cell wall synthesis.

Why Cefixime Cannot Be Directly Substituted with Other Oral Cephalosporins


Substituting cefixime with other oral cephalosporins, such as cefpodoxime, cefdinir, or ceftibuten, carries significant risks due to marked differences in their pharmacokinetic properties, tissue penetration, and spectra of antimicrobial activity. For example, while cefixime demonstrates the highest tissue penetration into inflammatory exudate (132% of serum concentration) [1], its activity against staphylococci is notably weak, whereas cefdinir exhibits potent antistaphylococcal effects [2]. Furthermore, cefixime has a significantly longer half-life (3-4 hours) compared to agents like cefaclor (≤1 hour), which necessitates different dosing frequencies [3]. These quantitative variations mean that a generic substitution without careful consideration can lead to therapeutic failure or increased toxicity. The following evidence guide details these critical, quantifiable differentiators to inform precise scientific and procurement decisions.

Cefixime (CAS 79350-37-1) Product-Specific Quantitative Evidence: A Procurement and Selection Guide


Superior Tissue Penetration in Inflammatory Exudate Relative to Other Oral Cephalosporins

Cefixime demonstrates the highest penetration into an inflammatory exudate among a panel of oral cephalosporins, achieving a concentration that is 132% of the simultaneous serum concentration. This is quantitatively superior to ceftibuten (113%), cefpodoxime (104%), cefuroxime (92%), and cefprozil (79%). This high degree of tissue penetration is associated with its long elimination half-life [1].

Pharmacokinetics Tissue Penetration Oral Cephalosporin Inflammatory Exudate

Longest Elimination Half-Life Among Oral Cephalosporins Enabling Once-Daily Dosing

Cefixime possesses an elimination half-life of 3-4 hours, which is the longest among all oral cephalosporins [1]. This is significantly longer than the half-lives of older agents like cephalexin and cefaclor (≤1 hour), which require administration three to four times daily, and is longer than many other newer agents which have half-lives greater than 1.25 hours [2]. This extended half-life directly permits a once-daily dosing regimen [1].

Pharmacokinetics Half-Life Dosing Regimen Oral Cephalosporin

High Stability Against Beta-Lactamases Translates to Superior In Vitro Activity Against Enterobacteriaceae

Cefixime exhibits high stability against common plasmid-mediated beta-lactamases such as TEM and SHV, which correlates with its potent in vitro activity against susceptible Enterobacteriaceae [1]. In one comparative study, 82% of tested strains were susceptible to cefixime, compared to only 62% for cefuroxime, 58% for cephalexin, and 44% for cefaclor [2]. Against E. coli, K. pneumoniae, and P. mirabilis (group 1), the MIC90 for cefixime was ≤0.12 mg/L [1].

Beta-Lactamase Stability Enterobacteriaceae Antibacterial Activity Cephalosporin Resistance

Comparable Clinical Efficacy to Cefpodoxime in Acute Otitis Media with a Lower Adverse Event Rate

In a randomized, multicenter, investigator-blinded trial of 368 pediatric patients with acute suppurative otitis media, once-daily cefixime (8 mg/kg/day) was compared to once-daily cefpodoxime proxetil (10 mg/kg/day) [1]. End-of-therapy clinical cure rates were 54% for cefixime and 56% for cefpodoxime, with identical clinical improvement rates of 27% for both groups (P = .541) [1]. Notably, the incidence of drug-related adverse events (e.g., diarrhea, rash, vomiting) was lower for cefixime (17.9%) compared to cefpodoxime (23.3%) [1].

Acute Otitis Media Pediatric Infections Clinical Trial Cefpodoxime Adverse Events

Potent In Vitro Activity Against Key Community-Acquired Respiratory Pathogens

Cefixime demonstrates potent in vitro activity against common community-acquired respiratory pathogens. It inhibited Haemophilus influenzae (excluding beta-lactamase-negative, ampicillin-resistant isolates) and Moraxella catarrhalis at MICs of ≤0.12 µg/mL and ≤1.0 µg/mL, respectively [1]. This activity is comparable to that of cefpodoxime and ceftriaxone against these same pathogens [1]. Against Klebsiella pneumoniae, cefixime was found to be the most potent among several oral cephems tested [2].

Respiratory Tract Infections Haemophilus influenzae Moraxella catarrhalis MIC Antibacterial Activity

Cefixime (CAS 79350-37-1): Best Application Scenarios in Research and Industry


Research on Oral Antibiotic Tissue Pharmacokinetics and Pharmacodynamics (PK/PD)

Cefixime is an ideal model compound for PK/PD studies due to its unique property of achieving 132% penetration into inflammatory exudate, the highest among oral cephalosporins [1]. Researchers investigating the relationship between drug concentration at the site of infection and therapeutic outcome can leverage this compound to study the impact of superior tissue distribution.

Pediatric Formulary Selection for Acute Otitis Media

For hospital formulary committees and procurement specialists focused on pediatric care, cefixime presents a compelling option for the treatment of acute otitis media. Clinical trial data demonstrates equivalent efficacy (54% cure rate) to cefpodoxime, but with a lower rate of drug-related adverse events (17.9% vs 23.3%) [2]. This tolerability advantage, combined with a convenient once-daily dosing regimen, supports its preferential selection in this indication.

Development of Generic Formulations with Enhanced Bioavailability

The absorption and bioavailability of cefixime can be a limiting factor. Patents describe novel pharmaceutical formulations, such as those containing cefixime trihydrate with a mean particle size between 20μ and 120μ, which demonstrate bioequivalence to a suspension formulation [3]. This creates opportunities for industrial formulation scientists to develop improved generic products with optimized oral absorption.

Empirical Treatment of Uncomplicated Community-Acquired Urinary and Respiratory Tract Infections

Given its high stability against common beta-lactamases and potent in vitro activity against key Enterobacteriaceae (MIC90 ≤0.12 mg/L for E. coli, K. pneumoniae) and respiratory pathogens (MIC ≤0.12 µg/mL for H. influenzae) [4][5], cefixime is a rational choice for empirical therapy in settings where these organisms are the primary expected pathogens. Its once-daily dosing improves patient adherence and streamlines outpatient management protocols.

Quote Request

Request a Quote for Cefixime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.